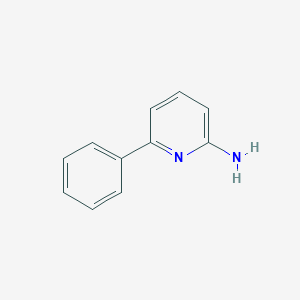

2-Amino-6-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344633 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-25-9 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-phenylpyridine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-amino-6-phenylpyridine and its diverse analogues. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. Its derivatives have shown a wide range of pharmacological activities, including acting as kinase inhibitors, antibacterial agents, and displaying anticonvulsant properties. This document details key synthetic strategies, including the Kröhnke Pyridine Synthesis, Suzuki-Miyaura cross-coupling, and multi-component reactions, providing structured data, detailed experimental protocols, and visual diagrams of reaction pathways and experimental workflows.

Synthetic Strategies

The synthesis of this compound and its analogues can be achieved through several efficient methods. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The most prominent methods are the Kröhnke pyridine synthesis for constructing the pyridine ring, the Suzuki-Miyaura cross-coupling for late-stage arylation, and various multi-component reactions for a convergent and atom-economical approach.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and versatile method for the preparation of substituted pyridines. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][2][3] This method allows for the formation of highly functionalized pyridines with a variety of substituents.

This protocol describes the synthesis of a 2,4,6-trisubstituted pyridine, which can be adapted for the synthesis of analogues with different substitution patterns.

Materials:

-

N-phenacylpyridinium bromide (1.0 equiv)

-

Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

-

Ammonium acetate (10 equiv)

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4,6-triphenylpyridine.[2]

The following table summarizes the yields for the synthesis of various substituted pyridines using the Kröhnke method.

| Entry | R¹ | R² | R³ (Product) | Reaction Conditions | Yield (%) | Reference |

| 1 | Ph | Ph | 2,4,6-Triphenylpyridine | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 97 | [2] |

| 2 | Ph | Ph | 2-(4-Chlorophenyl)-4,6-diphenylpyridine | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 97 | [2] |

The mechanism of the Kröhnke pyridine synthesis proceeds through a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and it is widely used to synthesize aryl-substituted pyridines.[4] This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base.

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling to synthesize 2-arylpyridines.

Materials:

-

Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol)

-

Aryl boronic acid or pinacol boronic ester (0.45 mmol)

-

Pd(dppf)Cl₂ (0.03 mmol)

-

Na₃PO₄ (0.9 mmol)

-

Dioxane (0.8 mL) and H₂O (0.2 mL)

Procedure:

-

In a capped 1-dram vial, combine PyFluor, the aryl boronic acid or ester, Pd(dppf)Cl₂, and Na₃PO₄.

-

Add the dioxane and water solvent mixture.

-

Seal the vial and heat the reaction mixture at a temperature between 65 and 100 °C.

-

Monitor the reaction progress by a suitable method (e.g., GC-MS or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.[5]

The following table presents the yields for the synthesis of various 2-arylpyridines via Suzuki-Miyaura coupling.

| Entry | Aryl Boronic Acid/Ester | Product | Reaction Temperature (°C) | Yield (%) | Reference |

| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 100 | 89 | [5] |

| 2 | Phenylboronic acid | 2-Phenylpyridine | 100 | 75 | [5] |

| 3 | 4-Methylphenylboronic acid | 2-(p-Tolyl)pyridine | 100 | 82 | [5] |

| 4 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 100 | 78 | [5] |

The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Multi-component Reactions (MCRs)

Multi-component reactions offer an efficient and atom-economical approach to the synthesis of highly substituted 2-aminopyridines in a one-pot fashion.[6][7] These reactions often proceed under mild conditions and allow for the rapid generation of a library of compounds from simple starting materials.

This protocol outlines a solvent-free, multi-component synthesis of 2-amino-3-cyanopyridine derivatives.[6]

Materials:

-

Enaminone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Primary amine (1.0 equiv)

Procedure:

-

In a reaction vessel, combine the enaminone, malononitrile, and the primary amine.

-

Heat the mixture at 80 °C for 3 hours under solvent-free conditions.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

The following table summarizes the yields for the multi-component synthesis of various 2-aminopyridine derivatives.[6]

| Entry | Enaminone (R) | Primary Amine (R') | Product | Yield (%) |

| 1 | Phenyl | Benzylamine | 2-(Benzylamino)-4-phenyl-6-methylpyridine-3-carbonitrile | 85 |

| 2 | Phenyl | Cyclohexylamine | 2-(Cyclohexylamino)-4-phenyl-6-methylpyridine-3-carbonitrile | 90 |

| 3 | 4-Chlorophenyl | Benzylamine | 2-(Benzylamino)-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile | 82 |

| 4 | 4-Chlorophenyl | Cyclohexylamine | 2-(Cyclohexylamino)-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile | 88 |

Pharmacological Relevance and Signaling Pathways

This compound and its analogues are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Many derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

Kinase Inhibition

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of JAK2.[8]

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that plays a role in various signaling pathways, including the WNT/β-catenin pathway, which is critical for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Novel 2-aminopyridine derivatives have been developed as potent and selective inhibitors of CDK8.[9]

Conclusion

The synthesis of this compound and its analogues is a well-established field with a variety of robust and versatile methods at the disposal of synthetic chemists. The Kröhnke pyridine synthesis, Suzuki-Miyaura cross-coupling, and multi-component reactions each offer distinct advantages for accessing a wide range of derivatives. The significant pharmacological potential of these compounds, particularly as kinase inhibitors, continues to drive research in this area. This guide provides a foundational understanding of the key synthetic routes and biological relevance, serving as a valuable resource for researchers and professionals in drug discovery and development. The detailed protocols and quantitative data presented herein are intended to facilitate the practical application of these synthetic methods in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. citedrive.com [citedrive.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-6-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-6-phenylpyridine (CAS No: 39774-25-9, Molecular Formula: C₁₁H₁₀N₂). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document details experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.99 – 7.89 | m | - | 1H | Pyridine-H |

| 7.54 – 7.39 | m | - | 2H | Phenyl-H |

| 7.36 | dt | 9.4, 4.3 | 1H | Phenyl-H |

| 7.04 | dd | 7.4, 0.7 | 1H | Pyridine-H |

| 6.42 | dd | 8.2, 0.6 | 1H | Pyridine-H |

| 5.97 | s | - | 2H | -NH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.50 | Pyridine C-NH₂ |

| 154.27 | Pyridine C-Phenyl |

| 139.39 | Phenyl C-ipso |

| 137.91 | Pyridine CH |

| 128.37 | Phenyl CH |

| 128.33 | Phenyl CH |

| 126.25 | Phenyl CH |

| 108.22 | Pyridine CH |

| 107.00 | Pyridine CH |

Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3250 | Medium - Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine & Phenyl) |

| 1650 - 1580 | Medium - Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium - Strong | C=C and C=N Stretch | Aromatic Rings (Pyridine & Phenyl) |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic Rings |

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type | Method |

| 170.1 | [M]⁺ (Calculated) | - |

| 170.1 | [M]⁺ (Found) | Electron Ionization (EI) |

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation (Solution State):

-

Approximately 5-10 mg of solid this compound was accurately weighed and transferred to a clean, dry NMR tube.

-

Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) was added to the NMR tube.

-

The sample was gently agitated or sonicated until the solid was completely dissolved.

-

The NMR tube was then placed in a spinner turbine and inserted into the NMR spectrometer.

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton spectra were acquired. Typical parameters included a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans was adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Standard one-dimensional carbon spectra with proton decoupling were acquired. A larger number of scans was typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds were used.

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. The processing steps included Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

A background spectrum of the clean, empty ATR crystal was recorded.

-

A small amount of the solid this compound sample was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

A pressure arm was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The sample was scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio.

-

The resulting spectrum was recorded as absorbance or transmittance versus wavenumber (cm⁻¹).

Data Processing: The acquired spectrum was baseline corrected and, if necessary, ATR corrected. The wavenumbers of the major absorption bands were identified and correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system, with an Electron Ionization (EI) source.

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed on the probe tip, which is then inserted into the ion source and heated to vaporize the sample.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph.

Ionization and Analysis:

-

The vaporized sample molecules were bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

The positively charged ions were then accelerated into the mass analyzer.

-

The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).

-

A detector recorded the abundance of each ion at a specific m/z value.

Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z, was generated. The peak with the highest m/z value, corresponding to the intact molecule with one electron removed, was identified as the molecular ion peak. The fragmentation pattern was analyzed to provide further structural information.

The Nexus of Reactivity and Potential: A Technical Guide to the 2-Amino-6-phenylpyridine Scaffold

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Functionalization of the 2-Amino-6-phenylpyridine Core.

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and multiple reactive sites make it a versatile building block for the synthesis of diverse and complex molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This technical guide provides an in-depth analysis of the reactivity of the this compound core, detailed experimental protocols for its functionalization, and a summary of the biological activities of its derivatives, with a focus on their potential in drug discovery.

Understanding the Reactivity of the this compound Scaffold

The reactivity of the this compound scaffold is governed by the interplay of its three key components: the electron-rich aminopyridine ring and the appended phenyl group. This unique arrangement offers multiple sites for functionalization, allowing for the strategic introduction of various substituents to modulate the molecule's physicochemical and biological properties.

1.1. Reactivity of the Amino Group:

The exocyclic amino group is a primary site for functionalization. Its nucleophilic character allows for a range of reactions, including:

-

N-Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride to form the corresponding amides. This modification can influence the compound's solubility and bioavailability.[5][6]

-

N-Alkylation: Alkylation of the amino group can be achieved under appropriate conditions, leading to secondary and tertiary amines.

-

Diazotization: The amino group can undergo diazotization, followed by Sandmeyer or related reactions, to introduce a variety of substituents onto the pyridine ring.

1.2. Reactivity of the Pyridine Ring:

The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating amino group, while also being susceptible to nucleophilic attack due to the electronegativity of the nitrogen atom.

-

Electrophilic Aromatic Substitution:

-

Halogenation: The pyridine ring can be halogenated, typically at the 3- and 5-positions, which are activated by the amino group.

-

Nitration: Nitration of 2-aminopyridine derivatives can be complex, with the initial formation of a nitramino intermediate at the exocyclic nitrogen, which can then rearrange to introduce a nitro group onto the pyridine ring, often at the 5-position.[7][8][9]

-

Sulfonation: Sulfonation can also occur on the pyridine ring, with the position of substitution influenced by reaction conditions.[10][11]

-

-

Nucleophilic Aromatic Substitution:

-

Halogenated this compound derivatives can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

-

-

Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Halogenated derivatives of the scaffold are excellent substrates for palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the formation of C-C bonds and the introduction of diverse aryl and heteroaryl moieties.[12][13][14][15][16]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, providing access to a wide range of N-arylated derivatives.[17][18][19][20][21]

-

1.3. Reactivity of the Phenyl Ring:

The phenyl ring is primarily susceptible to electrophilic aromatic substitution and directed C-H functionalization.

-

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, with the directing effects of any existing substituents on the phenyl ring dictating the position of substitution.

-

Directed C-H Functionalization: The pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H activation reactions, leading to regioselective functionalization at the ortho position of the phenyl ring. Palladium and rhodium are commonly used catalysts for these transformations.[22][23][24][25]

Quantitative Data on Functionalization Reactions

The following tables summarize representative yields for key functionalization reactions of the 2-aminopyridine scaffold and its derivatives.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Acylation | 2-Aminopyridine | Acetic Anhydride, < 60°C, 1h | N-(pyridin-2-yl)acetamide | 95 | [5] |

| Nitration | N,N'-di-(3-pyridyl)-urea | HNO₃, H₂SO₄, 60°C, 3h | N,N'-di-(2-nitro-3-pyridyl)-urea | High | [26] |

| Suzuki Coupling | 2-Amino-5-bromo-4-methylpyridine, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100-110°C, 12-24h | 2-Amino-5-aryl-4-methylpyridine | Varies | [16] |

| C-H Arylation | 2-Phenylpyridine, Arylboronic acid | Pd(OAc)₂, Cu(OAc)₂, p-benzoquinone, 1,4-dioxane, 120°C, 24h | 2-(Biphenyl-2-yl)pyridine | Varies | [22] |

| Synthesis | 2-cyano-3-(4-methoxyphenyl)-5-phenyl-2,4-pentadienenitrile | NH₂OH·HCl, Et₃N, DMF, 120°C, 3h | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 79.6 | [27] |

Detailed Experimental Protocols

3.1. General Procedure for N-Acetylation of 2-Aminopyridine [5]

-

In a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine.

-

Carefully add acetic anhydride to the stirring 2-aminopyridine.

-

Heat the reaction mixture to a temperature below 60°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude N-(pyridin-2-yl)acetamide.

-

The crude product can be purified by recrystallization or column chromatography.

3.2. General Protocol for Suzuki-Miyaura Coupling of Halogenated 2-Aminopyridines [16]

-

To a dry Schlenk flask, add the halogenated 2-aminopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and Potassium phosphate (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

3.3. General Protocol for Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine [22]

-

To a reaction vessel, add 2-phenylpyridine, the arylboronic acid (2.5 eq), palladium(II) acetate (10 mol%), copper(II) acetate (3 eq), and p-benzoquinone (2 eq).

-

Add 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 120°C for 24 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).

-

After completion, cool the reaction mixture and perform a suitable work-up procedure, which may include filtration, extraction, and purification by column chromatography.

Biological Activity and Signaling Pathways

Derivatives of the 2-aminopyridine scaffold are known to exhibit a broad range of biological activities, with many compounds showing potent anticancer properties.[28][29][30] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

4.1. Kinase Inhibition:

Many 2-aminopyridine and related aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives act as EGFR inhibitors, blocking downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.

-

Bruton's Tyrosine Kinase (BTK): Inhibition of BTK is a therapeutic strategy for certain B-cell malignancies.

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

4.2. Induction of Apoptosis:

Functionalized this compound derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways.

4.3. Cell Cycle Arrest:

As mentioned, by targeting CDKs and other cell cycle regulators, these compounds can halt the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting tumor growth.[30]

Below are diagrams illustrating a generalized experimental workflow for functionalization and a conceptual signaling pathway targeted by these compounds.

Caption: A generalized workflow for the functionalization of the this compound scaffold.

Caption: A conceptual signaling pathway targeted by this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery and organic synthesis. Its amenability to a wide range of functionalization reactions allows for the creation of large and diverse chemical libraries for biological screening. The demonstrated activity of its derivatives against key cancer-related targets underscores the potential of this scaffold for the development of novel therapeutics. This guide provides a foundational understanding of the chemistry and biological relevance of the this compound core, serving as a valuable resource for researchers in the field.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanistic insight into ruthenium catalysed meta-sulfonation of 2-phenylpyridine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 27. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-phenylpyridine for Researchers and Drug Development Professionals

An authoritative resource on the synthesis, properties, and potential therapeutic applications of 2-Amino-6-phenylpyridine, complete with detailed experimental protocols and pathway visualizations.

Core Chemical Identity

This compound, a substituted aminopyridine, is a valuable building block in medicinal chemistry and materials science. Its chemical identity is defined by the following key identifiers:

| Identifier | Value |

| CAS Number | 39774-25-9 |

| IUPAC Name | 6-phenylpyridin-2-amine |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Synonyms | 6-Phenyl-2-pyridinamine, 6-Amino-2-phenylpyridine |

Synthesis Methodology: A Focus on Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and high-yielding route to biaryl compounds.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-amino-6-bromopyridine and phenylboronic acid.

Materials:

-

2-Amino-6-bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 2-amino-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

Biological Activities and Therapeutic Potential

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound have shown promise in various therapeutic areas, particularly as antimicrobial agents and kinase inhibitors.

Antimicrobial Activity

Substituted 2-aminopyridines have demonstrated activity against a range of bacterial and fungal pathogens. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported, related structures exhibit notable antimicrobial effects.

Table 1: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Gram-positive bacteria | 5.25-6.5 | [1] |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Gram-negative bacteria | 5.25-6.5 | [1] |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Fungi | 5.25-6.5 | [1] |

Kinase Inhibition

The 2-aminopyridine moiety is a key pharmacophore in many kinase inhibitors. These compounds often target kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders.

Table 2: Kinase Inhibitory Activity of Selected 2-Aminopyridine-based Inhibitors

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| 6-amino pyridine derivatives | GSK-3β | 770 | [2] |

| 6-amino pyridine derivatives | CK-1δ | 570 | [2] |

| 2-aminopyrimidine-based derivatives | CDK9 | 88.4 | [3] |

| 2-aminopyrimidine-based derivatives | HDAC1 | 168.9 | [3] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against a target kinase.

Materials:

-

Test compound (e.g., this compound)

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Plate Preparation: Dispense the diluted compounds into the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).

-

Kinase Reaction: Add the kinase, substrate, and assay buffer to the wells.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow Diagram

Representative Signaling Pathway

Kinase inhibitors derived from the 2-aminopyridine scaffold can modulate various intracellular signaling pathways critical for cell survival, proliferation, and differentiation. A common target class for such inhibitors are Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

CDK-Mediated Cell Cycle Regulation Pathway

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery. The provided protocols and diagrams offer practical starting points for the synthesis and evaluation of this and related compounds for therapeutic applications. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Biological Activity Screening of Novel 2-Amino-6-phenylpyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel 2-amino-6-phenylpyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. This document details the experimental protocols for key biological assays, presents quantitative activity data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process and the therapeutic potential of these derivatives.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives is through a one-pot multicomponent reaction. This approach offers high efficiency and atom economy.

Procedure:

-

To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of a basic catalyst such as piperidine or triethylamine.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add an appropriate acetophenone derivative (1 mmol) and ammonium acetate (1.5 mmol) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice and stir until a solid precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HT-29, SMMC-7721, PC3, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds with culture medium to achieve a range of final concentrations. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

A luminescence-based kinase assay is a common method to screen for kinase inhibitors. This protocol is a general guideline for an in vitro VEGFR-2 kinase inhibition assay.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the VEGFR-2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate (e.g., a generic tyrosine kinase substrate like Poly (Glu, Tyr) 4:1) and ATP mixture to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of ATP remaining in the well using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

The following tables summarize the biological activity data for various novel this compound and related derivatives.

Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| S1 | PC3 | 0.45 | [1] |

| MDA-MB-231 | 28.2 | [1] | |

| S2 | PC3 | 0.85 | [1] |

| S3 | PC3 | 0.1 | [1] |

| MDA-MB-231 | 69.2 | [1] | |

| S4 | PC3 | 0.56 | [1] |

| MDA-MB-231 | 81.3 | [1] | |

| 1 | A549 | 0.01 | [2] |

| HT-29 | 0.00033 | [2] | |

| SMMC-7721 | 0.00025 | [2] | |

| 5a | MCF-7 | 1.77 | [3] |

| HepG2 | 2.71 | [3] | |

| 5e | MCF-7 | 1.39 | [3] |

| HepG2 | 10.70 | [3] | |

| 7b | MCF-7 | 6.22 | [3] |

Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives.

Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2c | S. aureus | 39 | [4] |

| B. subtilis | 39 | [4] | |

| B. cereus | 78 | [4] | |

| E. faecalis | 78 | [4] | |

| M. luteus | 78 | [4] | |

| 6 | S. pyogenes | 4 | [5] |

| 1, 2, 4 | S. flexneri | 8 | [5] |

| K. pneumoniae | 8 | [5] | |

| S. pyogenes | 8 | [5] | |

| 5, 6 | C. albicans | 8 | [5] |

Table 2: In Vitro Antimicrobial Activity of 2-Aminopyridine Derivatives.

Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 12 | PIM-1 | 14.3 | [6] |

| 6 | PIM-1 | 19.4 | [6] |

| 13 | PIM-1 | 19.8 | [6] |

| 11 | PIM-1 | 42.3 | [6] |

| 4 | CDK2/cyclin A2 | 240 | [6] |

| 11 | CDK2/cyclin A2 | 500 | [6] |

| 1 | CDK2/cyclin A2 | 570 | [6] |

Table 3: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives.

Mandatory Visualizations

This section provides diagrams of key signaling pathways and experimental workflows generated using Graphviz (DOT language) to visually represent the concepts discussed.

Experimental Workflows

References

- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Theoretical Investigations into the Electronic Structure of 2-Amino-6-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-phenylpyridine is a significant heterocyclic amine that serves as a versatile building block in the synthesis of various biologically active compounds and advanced materials.[1] A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and material science. This technical guide outlines the theoretical methodologies and expected electronic properties of this compound, drawing upon computational studies of analogous aminopyridine derivatives. The computational analysis, primarily leveraging Density Functional Theory (DFT), provides insights into the molecular geometry, electronic distribution, and spectroscopic characteristics of the molecule.

Introduction

This compound, with the chemical formula C₁₁H₁₀N₂, belongs to a class of pyridine derivatives that are of great interest due to their diverse biological activities and utility in organic synthesis.[1] The presence of both an amino group and a phenyl ring on the pyridine core introduces unique electronic features that govern its chemical behavior. Theoretical and computational chemistry offer powerful tools to elucidate these properties at the atomic level, providing a framework for rational drug design and the development of novel functional materials. This guide details the standard computational protocols for such an investigation and presents anticipated quantitative data based on studies of structurally related compounds.

Computational Methodology

The following section details a robust computational workflow for the theoretical analysis of this compound's electronic structure. This protocol is based on well-established methods reported in the literature for similar molecular systems.[2][3][4]

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly employed and reliable method for such systems.[3]

-

Basis Set: A 6-311++G(d,p) basis set is generally chosen to provide a good balance between accuracy and computational cost.[3]

-

Environment: Calculations are often performed in the gas phase to represent the molecule in an isolated state. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) if interactions in solution are of interest.

The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations are performed to probe the electronic properties.

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability and electronic excitation energy.[2][5]

-

Mulliken Population Analysis: This analysis provides information on the partial atomic charges, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Spectroscopic Properties Prediction

Theoretical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the UV-Vis spectrum.[5]

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical spectra can aid in the interpretation of experimental vibrational spectra.[2]

Expected Quantitative Data

Based on studies of similar aminopyridine derivatives, the following tables summarize the expected quantitative data for this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (pyridine) | ~1.39 | - | - |

| C-N (pyridine) | ~1.34 | - | - |

| C-C (phenyl) | ~1.40 | - | - |

| C-N (amino) | ~1.37 | - | - |

| N-H (amino) | ~1.01 | - | - |

| C-C (inter-ring) | ~1.48 | - | - |

| C-N-C (pyridine) | - | ~117 | - |

| C-C-N (pyridine) | - | ~123 | - |

| H-N-H (amino) | - | ~115 | - |

| Phenyl-Pyridine | - | - | ~20-40 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ -1.5 to -1.0 eV |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV |

| Dipole Moment | ~ 1.5 to 2.5 Debye |

Table 3: Predicted Spectroscopic Data

| Spectrum | Key Transitions / Vibrations | Wavelength (nm) / Wavenumber (cm⁻¹) |

| UV-Vis | π → π* | ~250-350 |

| IR | N-H stretch (amino) | ~3300-3500 |

| IR | C=C/C=N stretch (aromatic) | ~1400-1600 |

| IR | C-N stretch | ~1250-1350 |

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: Workflow for theoretical electronic structure analysis.

Conclusion

The theoretical study of this compound's electronic structure, guided by the methodologies outlined in this document, provides invaluable data for understanding its chemical properties. The anticipated results suggest a stable molecule with a significant HOMO-LUMO gap and a predictable spectroscopic signature. This information is crucial for researchers in drug development, enabling the design of more effective pharmaceutical agents, and for scientists exploring its potential in novel materials. The combination of DFT and TD-DFT methods offers a reliable and comprehensive approach to characterizing this important heterocyclic compound.

References

The Expanding Chemical Toolkit of 2-Amino-6-phenylpyridine: A Technical Guide to Novel Reactions

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on recently discovered reactions involving the versatile 2-Amino-6-phenylpyridine scaffold. This privileged structural motif is a cornerstone in the development of novel therapeutics and functional materials. This document details key reaction classes, including Palladium-Catalyzed C-H Arylation, Rhodium-Catalyzed Oxidative Annulation, and Multi-Component Synthesis of complex pyridines. Each section includes detailed experimental protocols, quantitative data summaries, and clear mechanistic diagrams to facilitate adoption and exploration in the laboratory.

Palladium-Catalyzed Ortho-Arylation of the N-Aryl Group

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods. Palladium catalysis has emerged as a powerful tool for the regioselective arylation of N-aryl-2-aminopyridine derivatives. The pyridine nitrogen acts as a directing group, facilitating the activation of the ortho-C-H bond on the N-phenyl ring for subsequent coupling with aryl boronic acids. This method avoids the need for pre-functionalization of the aniline ring and demonstrates remarkable chemoselectivity, with no competing N-arylation (Buchwald-Hartwig) products observed.[1][2]

Quantitative Data Summary: Ortho-Arylation

The following table summarizes the yields for the palladium-catalyzed ortho-arylation of various N-aryl-2-aminopyridines with different aryl boronic acids. The data highlights the broad substrate scope and functional group tolerance of the reaction.

| Entry | N-Aryl-2-aminopyridine | Aryl Boronic Acid | Yield (%) |

| 1 | N-phenyl-2-aminopyridine | Phenylboronic acid | 69 |

| 2 | N-phenyl-2-aminopyridine | 4-Tolylboronic acid | 62 |

| 3 | N-phenyl-2-aminopyridine | 4-Methoxyphenylboronic acid | 65 |

| 4 | N-phenyl-2-aminopyridine | 4-Chlorophenylboronic acid | 74 |

| 5 | N-phenyl-2-aminopyridine | 3-Nitrophenylboronic acid | 88 |

| 6 | N-(4-methoxyphenyl)-2-aminopyridine | Phenylboronic acid | 83 |

| 7 | N-(4-chlorophenyl)-2-aminopyridine | Phenylboronic acid | 62 |

Data adapted from representative examples in the literature. Yields are for isolated products.[1][2]

Experimental Protocol: General Procedure for Ortho-Arylation

To a screw-cap vial are added the N-aryl-2-aminopyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), silver(I) oxide (Ag₂O, 1.0 equiv.), and 1,4-benzoquinone (0.5 equiv.). The vial is sealed and purged with an inert atmosphere. Dry tetrahydrofuran (THF) is added, followed by the aryl boronic acid (3.0 equiv., added in three portions). The reaction mixture is stirred vigorously on a heating block at 80°C for 24 hours. The aryl boronic acid is added at the start of the reaction (1.0 equiv.), with subsequent portions added after 6 and 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ortho-arylated product.[1]

Mechanistic Pathway: Pd-Catalyzed C-H Arylation

The reaction proceeds through a well-established C-H activation manifold. The catalytic cycle is initiated by the coordination of the pyridine nitrogen to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step at the ortho-position of the N-phenyl ring to form a stable five-membered palladacycle intermediate. Transmetalation with the boronic acid, followed by reductive elimination, furnishes the C-C coupled product and regenerates the active Pd(II) catalyst.

Caption: Catalytic cycle for Pd-catalyzed ortho-arylation.

Rhodium-Catalyzed [4+2] Oxidative Annulation with Alkynes

Rhodium(III) catalysis enables the efficient construction of complex fused heterocyclic systems through C-H activation and annulation. In a notable example, N-aryl-2-aminopyridines undergo oxidative coupling with internal alkynes, such as diphenylacetylene, to afford N-(2-pyridyl)indole derivatives.[1] This transformation involves a sequence of C-H bond activation of the aniline ring, coordination and insertion of the alkyne, and subsequent cyclization. A copper(II) salt, typically copper(II) acetate, is employed as the terminal oxidant to regenerate the active Rh(III) catalyst.

Quantitative Data Summary: Rhodium-Catalyzed Annulation

This table presents representative yields for the synthesis of N-(2-pyridyl)indoles from various N-aryl-2-aminopyridines and diphenylacetylene.

| Entry | N-Aryl-2-aminopyridine | Alkyne | Yield (%) |

| 1 | N-phenyl-2-aminopyridine | Diphenylacetylene | 85 |

| 2 | N-(p-tolyl)-2-aminopyridine | Diphenylacetylene | 89 |

| 3 | N-(p-methoxyphenyl)-2-aminopyridine | Diphenylacetylene | 92 |

| 4 | N-(p-fluorophenyl)-2-aminopyridine | Diphenylacetylene | 78 |

| 5 | N-(p-chlorophenyl)-2-aminopyridine | Diphenylacetylene | 75 |

Data based on typical yields reported for this class of reaction.

Experimental Protocol: General Procedure for Oxidative Annulation

A mixture of the N-aryl-2-aminopyridine (0.5 mmol), the alkyne (1.0 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 2.0 equiv.) is placed in a sealed tube. The tube is evacuated and backfilled with nitrogen. Anhydrous solvent (e.g., 1,2-dichloroethane or t-AmylOH, 2.0 mL) is added, and the mixture is stirred at an elevated temperature (e.g., 100-120°C) for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and washed with dichloromethane. The combined filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-(2-pyridyl)indole product.

Mechanistic Pathway: Rh-Catalyzed Oxidative Annulation

The catalytic cycle begins with the C-H activation of the N-aryl ring by the Rh(III) catalyst, directed by the pyridine nitrogen, to form a rhodacycle intermediate. This is followed by coordination and migratory insertion of the alkyne into the Rh-C bond. The resulting seven-membered rhodacycle intermediate then undergoes reductive elimination to form the indole C-N bond, generating a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) catalyst by the Cu(II) oxidant to complete the cycle.

Caption: Catalytic cycle for Rh-catalyzed oxidative annulation.

Multi-Component Synthesis of 2-Amino-4,6-diphenylnicotinonitriles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. A classic and effective MCR for constructing highly functionalized pyridines involves the reaction of a chalcone, malononitrile, and ammonium acetate. This approach allows for the rapid assembly of the 2-amino-4,6-diarylpyridine core structure, which is prevalent in many biologically active compounds.[3]

Quantitative Data Summary: Multi-Component Pyridine Synthesis

The table below shows the yields for the synthesis of various 2-amino-4,6-diphenylnicotinonitrile derivatives using the multi-component strategy.

| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Yield (%) |

| 1 | 4-Methoxyphenyl | Phenyl | 75 |

| 2 | 4-Chlorophenyl | Phenyl | 78 |

| 3 | Phenyl | 4-Methoxyphenyl | 72 |

| 4 | Phenyl | 4-Chlorophenyl | 80 |

| 5 | 4-Methoxyphenyl | 4-Methoxyphenyl | 73 |

| 6 | 4-Nitrophenyl | Phenyl | 68 |

Yields are for isolated products after reflux in ethanol.[3]

Experimental Protocol: General Procedure for Nicotinonitrile Synthesis

Step 1: Chalcone Synthesis. In a flask, an appropriate aldehyde (10 mmol) and acetophenone (10 mmol) are dissolved in ethanol. A 10% alcoholic sodium hydroxide solution is added dropwise, and the mixture is stirred at room temperature until TLC indicates the consumption of the starting materials. The resulting precipitate is filtered, washed with cold ethanol, and dried. The crude chalcone is used in the next step without further purification.[3]

Step 2: Pyridine Synthesis. The chalcone from Step 1 (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (3.0 mmol) are combined in absolute ethanol. The reaction mixture is heated to reflux and maintained overnight. After cooling to room temperature, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-amino-4,6-diphenylnicotinonitrile derivative.[3]

Logical Workflow: Multi-Component Synthesis

The reaction proceeds through a series of well-established condensation and cyclization steps. The process begins with a Knoevenagel condensation between the chalcone and malononitrile, followed by a Michael addition of a second malononitrile anion (generated in situ). The key cyclization is driven by the incorporation of ammonia (from ammonium acetate), leading to the formation of the dihydropyridine intermediate, which then aromatizes to the final product.

Caption: Logical workflow for multi-component pyridine synthesis.

References

Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of Substituted 2-Amino-6-phenylpyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of substituted 2-amino-6-phenylpyridine derivatives, a class of compounds demonstrating significant potential in various scientific and biomedical fields. The inherent fluorescence of the this compound core, coupled with the tunability of its spectral properties through targeted substitutions, makes these molecules highly attractive as fluorescent probes, imaging agents, and components in novel therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies for their characterization, and outlines a typical workflow for the investigation of these promising compounds.

Core Photophysical Data of Substituted this compound Derivatives

The photophysical characteristics of this compound derivatives are highly dependent on the nature and position of substituents on the pyridine and phenyl rings, as well as the surrounding solvent environment. The following tables summarize key quantitative data from the literature, providing a comparative overview of their absorption and emission properties.

Table 1: Photophysical Properties of 2-(Substituted-amino)-6-phenylpyridine-3,4-dicarboxylate Derivatives in Ethanol

| Compound | Substituent on Amino Group | Absorption Max (λ_abs_, nm) | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Quantum Yield (Φ) |

| 1 | tert-butyl | 270 | 390 | 480 | 0.34 |

| 2 | Benzyl | 270 | 390 | 480 | 0.44 |

| 3 | Cyclohexyl | 270 | 390 | 480 | 0.31 |

| 9 | Cyclohexyl (dimethyl ester) | 270 | 390 | 480 | 0.35 |

| 10 | (2-methoxyethyl) ester | 270 | 390 | 480 | 0.30 |

| 11 | Unsubstituted (-NH₂) | 270 | 390 | 480 | 0.01 |

Data sourced from a study on aminopyridine synthesis and fluorescent properties.[1]

Table 2: Solvent-Dependent Emission Maxima of 2-Amino-4,6-diphenylnicotinonitriles

| Compound | Solvent | Emission Max (λ_em_, nm) |

| 1-6 | Dichloromethane (DCM) | ~410-420 |

| 1-6 | Tetrahydrofuran (THF) | ~410-425 |

| 1-6 | Toluene | ~400-415 |

| 1-6 | Methanol (MeOH) | ~415-430 |

| 1-6 | Dimethyl Sulfoxide (DMSO) | 420-433 |

These compounds exhibit a red shift in polar solvents, with the most significant shift observed in DMSO.[2]

Experimental Protocols

The characterization of the photophysical properties of substituted this compound derivatives involves a series of standardized experimental procedures. The following sections detail the methodologies for their synthesis and photophysical analysis.

General Synthesis of Substituted 2-Amino-6-phenylpyridines

A common synthetic route to produce substituted 2-amino-6-phenylpyridines involves a multi-component reaction. For example, 2-amino-4,6-diphenylnicotinonitriles can be synthesized in a two-step process. First, chalcones are formed through the reaction of equimolar amounts of an acetophenone and a benzaldehyde under basic conditions. Subsequently, the resulting chalcone is reacted with malononitrile and ammonium acetate under reflux to yield the desired 2-amino-4,6-diphenylnicotinonitrile derivative.[3]

Photophysical Measurements

1. UV-Vis Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Sample Preparation: Solutions of the this compound derivatives are prepared in spectroscopic grade solvents at a concentration that yields an absorbance value between 0.5 and 1.0 at the wavelength of maximum absorption (λ_max_) to ensure adherence to the Beer-Lambert law.

-

Procedure:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_abs_) is determined from the resulting spectrum.

-

2. Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is used.

-

Sample Preparation: Sample solutions are prepared in spectroscopic grade solvents. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

Procedure:

-

Excitation Spectrum: The emission wavelength is fixed at the maximum emission, and the excitation wavelength is scanned to determine the optimal excitation wavelength (λ_ex_).

-

Emission Spectrum: The sample is excited at its λ_ex_, and the emitted fluorescence is scanned over a range of wavelengths to obtain the emission spectrum and determine the wavelength of maximum emission (λ_em_). The emission is typically collected at a 90° angle to the excitation beam to minimize scattering.

-

3. Quantum Yield Determination:

The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard with a known quantum yield.

-

Standard Selection: A standard with an absorption profile similar to the sample is chosen. 9,10-diphenylanthracene in cyclohexane (Φ = 0.95) is a common standard.[1]

-

Procedure:

-

The absorbance of both the sample and the standard solution is measured at the same excitation wavelength, ensuring the absorbance is below 0.1.

-

The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)

Where:

-

Φ_std_ is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Experimental and Analytical Workflow

The investigation of substituted this compound derivatives follows a logical progression from synthesis to in-depth photophysical characterization. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis and photophysical characterization of substituted 2-amino-6-phenylpyridines.

While some 2-aminopyridine derivatives have been investigated for their biological activities, such as kinase inhibition, specific signaling pathway modulation by the fluorescent this compound derivatives discussed herein is not extensively documented in the current literature. Their primary utility, as highlighted by their photophysical properties, lies in their application as fluorescent probes and labels. Future research may elucidate their interactions with specific biological targets and pathways, opening new avenues for their use in drug development and diagnostics.

References

- 1. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Amino-6-phenylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the 2-amino-6-phenylpyridine scaffold in medicinal chemistry, focusing on its application in the design of kinase inhibitors. This document includes a summary of structure-activity relationship (SAR) data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.

Data Presentation: Kinase Inhibitory Activity

The this compound core has been elaborated to generate potent inhibitors of various kinases. A notable example is the development of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the non-receptor tyrosine kinase c-Src and the cell cycle checkpoint kinase Wee1. The inhibitory activities of a selection of these compounds are summarized below, demonstrating the potential for SAR exploration around this scaffold.[1]

| Compound | R | R' | c-Src IC50 (µM) | Wee1 IC50 (µM) |

| 1a | H | H | 0.042 | >10 |

| 1b | 4-F | H | 0.027 | >10 |

| 1c | 4-Cl | H | 0.020 | >10 |

| 1d | 4-CH3 | H | 0.026 | >10 |

| 1e | 3-Cl | H | 0.024 | >10 |

| 2a | H | 4-(2-diethylaminoethoxy) | 0.002 | 0.14 |

| 2b | 4-F | 4-(2-diethylaminoethoxy) | 0.002 | 0.17 |

| 2c | 4-Cl | 4-(2-diethylaminoethoxy) | 0.002 | 0.10 |

| 2d | 4-CH3 | 4-(2-diethylaminoethoxy) | 0.002 | 0.11 |

| 2e | 3-Cl | 4-(2-diethylaminoethoxy) | 0.001 | 0.07 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: In Vitro c-Src Kinase Inhibition Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based method to determine the in vitro inhibitory activity of test compounds against c-Src kinase.

Materials:

-

Recombinant active c-Src enzyme

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 25 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add 25 µL of diluted c-Src enzyme to each well.

-

Add 25 µL of the substrate to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Wee1 Kinase Inhibition Assay (Luminescence-based)

This protocol describes a luminescence-based assay to measure the inhibitory activity of compounds against Wee1 kinase by quantifying ATP consumption.

Materials:

-

Recombinant human Wee1 enzyme

-

Wee1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)

-

Test compounds (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer.

-

Assay Plate Setup: Add 5 µL of the serially diluted test compound or vehicle control to the wells of a white, opaque 96-well plate.

-

Master Mix Preparation: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and Wee1 substrate.

-

Kinase Reaction:

-

Add 25 µL of the Master Mix to all wells.

-

Initiate the kinase reaction by adding 20 µL of diluted Wee1 enzyme to all wells except the negative control.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add 50 µL of the luminescent kinase assay reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-